Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate
Overview
Description
Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate is a chemical compound known for its unique structure, which includes a pentafluorophenyl group and a pyrazolyl benzoate moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes .
Pharmacokinetics
The compound’s molecular weight of368.26 g/mol suggests that it may have suitable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate typically involves the esterification of 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done with sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with various functional groups.
Hydrolysis: 4-(1-methyl-1H-pyrazol-3-yl)benzoic acid and pentafluorophenol.
Reduction: Reduced forms of the ester, potentially leading to alcohol derivatives.
Scientific Research Applications
Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate is used in a variety of scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and exhibit similar reactivity towards nucleophiles.
Pyrazolyl benzoates: Compounds with the pyrazolyl benzoate moiety, which can have similar biological and chemical properties.
Uniqueness
Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate is unique due to the combination of the pentafluorophenyl group and the pyrazolyl benzoate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(1-methylpyrazol-3-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F5N2O2/c1-24-7-6-10(23-24)8-2-4-9(5-3-8)17(25)26-16-14(21)12(19)11(18)13(20)15(16)22/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHZGIHYFYLEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F5N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640192 | |
Record name | Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-42-5 | |
Record name | Pentafluorophenyl 4-(1-methyl-1H-pyrazol-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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